Product packaging for Sns-314(Cat. No.:CAS No. 1057249-41-8)

Sns-314

Número de catálogo: B045072
Número CAS: 1057249-41-8
Peso molecular: 430.9 g/mol
Clave InChI: FAYAUAZLLLJJGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

SNS-314 is a potent, ATP-competitive, and highly selective small-molecule inhibitor of the Aurora kinase family, with particular efficacy against Aurora A and Aurora B. This compound is a critical research tool for investigating mitotic regulation, cell cycle progression, and oncogenesis. Its primary mechanism of action involves binding to the kinase domain of Aurora A and B, leading to the inhibition of their enzymatic activity. This disruption results in profound mitotic defects, including the formation of monopolar spindles, failure of chromosome alignment and segregation, and induction of polyploidy, ultimately triggering apoptosis (programmed cell death) in proliferating cells. Due to its high selectivity and potency, this compound is extensively used in preclinical oncology research to study tumor cell proliferation, validate Aurora kinases as therapeutic targets, and explore mechanisms of chemoresistance. It serves as a valuable compound for in vitro cell-based assays and in vivo xenograft models to assess antitumor efficacy and understand the functional consequences of mitotic arrest in various cancer cell lineages. Researchers utilize this compound to dissect the complex signaling pathways governing mitosis and to develop novel cancer therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClN6OS2 B045072 Sns-314 CAS No. 1057249-41-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAUAZLLLJJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147269
Record name SNS 314
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057249-41-8
Record name SNS 314
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1057249418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNS-314
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SNS 314
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNS-314
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802IFJ0Z8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SNS-314: A Potent Pan-Aurora Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SNS-314 is a potent, ATP-competitive, and selective small molecule inhibitor of Aurora kinases A, B, and C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[2][3] this compound has demonstrated significant anti-proliferative activity in a wide range of cancer cell lines and has shown anti-tumor efficacy in preclinical xenograft models.[4][5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and key experimental data and protocols.

Chemical Structure and Properties

This compound is chemically identified as N-(3-Chlorophenyl)-N'-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]urea.[4] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C18H15ClN6OS2[1]
Molecular Weight 430.93 g/mol [1]
CAS Number 1057249-41-8[4]
Appearance Crystalline solid[6]
Solubility DMSO: 86 mg/mL (163.17 mM)[7]
SMILES N(C(=O)Nc1sc(cn1)CCNc1c2c(ncn1)ccs2)c1cc(ccc1)Cl[4]

Note: The mesylate salt of this compound (this compound mesylate) has a molecular weight of 527.0 g/mol and a distinct CAS number (1146618-41-8).[6][7]

Mechanism of Action

This compound functions as a pan-inhibitor of Aurora kinases, with nanomolar potency against all three isoforms.[8] By competitively binding to the ATP-binding pocket of Aurora kinases, this compound disrupts their catalytic activity, leading to a cascade of mitotic defects.[3] Inhibition of Aurora A results in aberrant centrosome duplication and spindle formation. Inhibition of Aurora B disrupts the spindle assembly checkpoint and prevents cytokinesis, the final step of cell division.[3] This failure of cytokinesis leads to endoreduplication, where cells replicate their DNA without dividing, resulting in polyploidy and eventual cell death.[1][2] The role of Aurora C is less defined, but it is known to be able to compensate for Aurora B activity.[3]

SNS_314_Mechanism_of_Action cluster_mitosis Mitosis cluster_aurora Aurora Kinases cluster_outcome Cellular Outcome Centrosome Duplication Centrosome Duplication Spindle Formation Spindle Formation Centrosome Duplication->Spindle Formation Chromosome Alignment Chromosome Alignment Spindle Formation->Chromosome Alignment Cytokinesis Cytokinesis Chromosome Alignment->Cytokinesis Mitotic Arrest Mitotic Arrest Aurora A Aurora A Aurora A->Centrosome Duplication Regulates Aurora A->Spindle Formation Regulates Aurora B Aurora B Aurora B->Chromosome Alignment Regulates Aurora B->Cytokinesis Regulates Aurora C Aurora C This compound This compound This compound->Aurora A Inhibits This compound->Aurora B Inhibits This compound->Aurora C Inhibits Endoreduplication Endoreduplication Mitotic Arrest->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: Mechanism of action of this compound on the Aurora kinase signaling pathway.

Quantitative Data

Biochemical Potency

This compound demonstrates high potency against the three Aurora kinase isoforms in biochemical assays.

Kinase TargetIC50 (nM)Reference
Aurora A 9[4]
Aurora B 31[4]
Aurora C 3.4[4]
Anti-proliferative Activity in Cancer Cell Lines

The compound has shown potent anti-proliferative effects across a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference | | --- | --- | --- | | HCT116 | Colorectal Carcinoma | ~5 |[3] | | A2780 | Ovarian Cancer | 1.8 |[8] | | PC-3 | Prostate Cancer | 24 |[8] | | HeLa | Cervical Cancer | - |[8] | | MDA-MB-231 | Breast Cancer | - |[8] | | H-1299 | Lung Cancer | - |[8] | | HT29 | Colon Cancer | 24 |[8] | | CAL-62 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | 8305C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | 8505C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | BHT-101 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] |

Note: "-" indicates that while inhibition was observed, a specific IC50 value was not provided in the cited source.

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to determine the IC50 of this compound against Aurora kinases.

  • Reaction Setup : Prepare a reaction mixture containing 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% BSA, 0.05% Tween 20, and 1 mM DTT.

  • Enzyme and Substrate : Add the specific Aurora kinase isoform (e.g., 7.5 nM Aurora-A) and a biotinylated histone H3 peptide substrate (120 nM).

  • ATP : Initiate the kinase reaction by adding ATP (at a concentration of 2x the Km for the enzyme, e.g., 6 µM for Aurora-A).

  • Inhibitor : Add serial dilutions of this compound (dissolved in DMSO) to the reaction wells.

  • Incubation : Incubate the reaction plate at 25°C for 1 hour.

  • Detection : Stop the reaction and measure the fluorescence signal according to the HTRF assay kit manufacturer's instructions to quantify kinase activity.

  • Data Analysis : Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Cytotoxicity Assay

This protocol describes a method to assess the effect of this compound on cancer cell proliferation and viability.

Cell_Viability_Workflow Seed Cells 1. Seed cells in 96-well plates (1.5-2 x 10^3 cells/well) Treat Cells 2. Add serial dilutions of this compound Seed Cells->Treat Cells Incubate 3. Incubate for 72 hours Treat Cells->Incubate Add Reagent 4. Add CellTiter-Glo® or CellTiter-Blue® reagent Incubate->Add Reagent Measure Signal 5. Measure luminescence (ATP levels) or fluorescence (viability) Add Reagent->Measure Signal Analyze Data 6. Calculate IC50 values Measure Signal->Analyze Data

Caption: A typical experimental workflow for determining cell viability.

  • Cell Seeding : Plate cells (e.g., HCT116) in 96-well plates at a density of 1,500-2,000 cells per well.

  • Compound Addition : After allowing cells to adhere overnight, treat them with a serial dilution of this compound.

  • Incubation : Incubate the plates for a specified period (e.g., 72 hours for cytotoxicity, 5 days for viability).

  • Reagent Addition :

    • For cytotoxicity , use a reagent like CellTiter-Glo® to measure intracellular ATP levels, which correlate with the number of viable cells.

    • For viability , use a reagent like CellTiter-Blue® which measures the metabolic capacity of cells.

  • Signal Measurement : Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis : Normalize the data to untreated controls and calculate the IC50, the concentration of this compound that inhibits 50% of cell growth.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse model.

  • Tumor Implantation : Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice.

  • Tumor Growth : Allow tumors to grow to a palpable size.

  • Treatment Administration : Administer this compound (e.g., 50 or 100 mg/kg) via an appropriate route (e.g., oral gavage) according to a defined dosing schedule (e.g., weekly, bi-weekly).

  • Tumor Monitoring : Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis : At specified time points, tumors can be harvested to analyze biomarkers of Aurora kinase inhibition, such as the phosphorylation of histone H3.[4]

  • Efficacy Evaluation : Compare the tumor growth in the this compound-treated group to a vehicle-treated control group to determine the percentage of tumor growth inhibition.[4]

Conclusion

This compound is a well-characterized and potent pan-Aurora kinase inhibitor with significant potential as an anti-cancer therapeutic. Its ability to induce mitotic catastrophe in proliferating cancer cells has been demonstrated both in vitro and in vivo. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other molecules in its class.

References

The Pan-Aurora Kinase Inhibitor SNS-314: A Technical Guide to its Effects on Microtubule and Spindle Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-314 is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, a family of serine/threonine kinases that are critical regulators of mitosis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the effects of this compound on microtubule dynamics and mitotic spindle formation. We detail its mechanism of action, provide quantitative data on its biochemical and cellular activities, and present detailed experimental protocols for its characterization. Furthermore, we visualize the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cellular impact.

Introduction

The process of mitosis is a tightly orchestrated series of events ensuring the faithful segregation of genetic material into two daughter cells. Central to this process are the Aurora kinases, which play pivotal roles in centrosome maturation, mitotic spindle assembly, chromosome alignment, and cytokinesis.[1] this compound is a small molecule inhibitor that demonstrates potent and selective inhibition of all three Aurora kinase isoforms.[1][2] By targeting these key mitotic regulators, this compound disrupts the normal progression of cell division, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[3] This guide serves as a comprehensive resource for researchers investigating the cellular and molecular effects of this compound, with a particular focus on its impact on the microtubule cytoskeleton and the mitotic spindle.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of Aurora kinases A, B, and C.[2] This inhibition disrupts the downstream signaling cascades that are essential for proper mitotic progression.

Aurora A is primarily involved in centrosome separation and maturation, as well as the assembly of a bipolar mitotic spindle.[1] Its inhibition by this compound leads to defects in these processes, often resulting in the formation of monopolar or disorganized spindles.

Aurora B , a component of the chromosomal passenger complex, is crucial for the correction of improper kinetochore-microtubule attachments and the activation of the spindle assembly checkpoint (SAC).[1] Inhibition of Aurora B by this compound disrupts the proper alignment of chromosomes at the metaphase plate and can lead to a bypass of the SAC, resulting in endoreduplication and polyploidy.[3]

Aurora C shares significant homology with Aurora B and is also implicated in the regulation of mitosis, particularly in meiosis.[1]

The collective inhibition of all three Aurora kinases by this compound results in a cascade of mitotic errors, including failed spindle formation, improper chromosome segregation, and an inability to complete cytokinesis, ultimately triggering apoptotic cell death.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.

Table 1: Biochemical Activity of this compound [2]

TargetIC50 (nM)
Aurora A9
Aurora B31
Aurora C3

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Carcinoma~125
A2780Ovarian Cancer1.8
PC-3Prostate Cancer-
HeLaCervical Cancer-
MDA-MB-231Breast Cancer-
H-1299Lung Cancer-
HT29Colon Cancer24
CAL-62Anaplastic Thyroid2.6 - 26.6

Table 3: Cellular Effects of this compound

EffectCell LineTreatment ConditionsResultReference
Inhibition of Histone H3 PhosphorylationHCT11650 and 100 mg/kg in vivoDose-dependent inhibition[1]
Induction of ApoptosisCAL-62100 nM for 24 hoursSignificant augmentation of the apoptotic index[4]
Increased Caspase-3 ActivityHCT116In vivo treatmentIncreased Caspase-3 levels[1]
Induction of Polyploidy--Leads to polyploidy[3]
G2/M Cell Cycle Arrest--Accumulation of cells in G2/M phase[5]

Experimental Protocols

Aurora Kinase Inhibition Assay (HTRF-based)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the IC50 of this compound against Aurora kinases.

Materials:

  • Recombinant Aurora kinase (A, B, or C)

  • Biotinylated peptide substrate (e.g., LRRASLG)

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • HTRF detection buffer

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add this compound dilutions, Aurora kinase, and the biotinylated peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) in detection buffer.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665/620) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • This compound

  • Paclitaxel (positive control for polymerization)

  • Vinblastine (positive control for depolymerization)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

  • Add this compound or control compounds to the wells of a pre-chilled 96-well plate.

  • Add the tubulin reaction mixture to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.

Immunofluorescence Staining of the Mitotic Spindle

This protocol allows for the visualization of the mitotic spindle and associated defects following this compound treatment.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies: anti-α-tubulin (for microtubules), anti-pericentrin or anti-γ-tubulin (for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (for DNA staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells if using a cross-linking fixative.

  • Block non-specific antibody binding.

  • Incubate with primary antibodies diluted in blocking buffer.

  • Wash with PBS.

  • Incubate with fluorescently labeled secondary antibodies.

  • Wash with PBS.

  • Counterstain with DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope, capturing images of the microtubules, centrosomes, and DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cells treated with this compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

  • Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Cells treated with this compound in a 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Treat cells in a 96-well plate with this compound for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. Increased luminescence is proportional to the amount of caspase 3/7 activity.

Visualizations

Signaling Pathway

SNS314_Signaling_Pathway cluster_SNS314 This compound cluster_AuroraKinases Aurora Kinases cluster_Downstream_Effects Downstream Effects cluster_Cellular_Outcomes Cellular Outcomes SNS314 This compound AuroraA Aurora A SNS314->AuroraA Inhibits AuroraB Aurora B SNS314->AuroraB Inhibits AuroraC Aurora C SNS314->AuroraC Inhibits Spindle_Assembly Mitotic Spindle Assembly AuroraA->Spindle_Assembly Regulates Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Mitotic_Catastrophe Mitotic Catastrophe Spindle_Assembly->Mitotic_Catastrophe Leads to Chromosome_Alignment->Mitotic_Catastrophe Leads to Cytokinesis->Mitotic_Catastrophe Leads to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Induces

Caption: this compound inhibits Aurora kinases, leading to mitotic defects and apoptosis.

Experimental Workflow: Investigating this compound's Effects

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Cellular Cell-Based Assays cluster_Outcomes Data Outcomes Kinase_Assay Aurora Kinase Inhibition Assay IC50 IC50 Values Kinase_Assay->IC50 Tubulin_Polymerization Tubulin Polymerization Assay Polymerization_Kinetics Polymerization Kinetics Tubulin_Polymerization->Polymerization_Kinetics Cell_Viability Cell Viability (e.g., CellTiter-Glo) GI50 GI50 Values Cell_Viability->GI50 Immunofluorescence Immunofluorescence (Spindle Staining) Spindle_Phenotypes Spindle Phenotypes Immunofluorescence->Spindle_Phenotypes Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Distribution Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Apoptotic_Index Apoptotic Index Apoptosis_Assay->Apoptotic_Index

Caption: Workflow for characterizing the in vitro and cellular effects of this compound.

Conclusion

This compound is a powerful tool for probing the multifaceted roles of Aurora kinases in mitosis. Its potent and pan-inhibitory activity leads to profound defects in microtubule-dependent processes, most notably the formation and function of the mitotic spindle. This ultimately results in cell cycle arrest, endoreduplication, and apoptosis, highlighting the therapeutic potential of targeting Aurora kinases in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of this compound and to explore its potential in a preclinical and clinical setting.

References

Methodological & Application

SNS-314 Cell Culture Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-314 is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, crucial regulators of mitosis.[1][2][3] Its inhibition of these kinases disrupts the formation of the mitotic spindle, bypasses the spindle assembly checkpoint, and prevents cytokinesis, ultimately leading to endoreduplication and apoptotic cell death in rapidly proliferating cells.[1] This mechanism makes this compound a compound of significant interest in oncology research. These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, guidelines for data interpretation, and a summary of its mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[4] These serine/threonine kinases are key regulators of various mitotic events.[4] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a critical component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[1] Aurora C's function is thought to be similar to Aurora B's.[1]

Inhibition of these kinases by this compound leads to a cascade of cellular events. Cells treated with this compound are unable to form functional spindle assemblies, bypass the mitotic spindle checkpoint, and fail to undergo cytokinesis.[1] This results in multiple rounds of DNA replication without cell division (endoreduplication), leading to polyploidy and eventual cell death through apoptosis.[1][5] Due to its targeted effect on mitotic cells, this compound is expected to have a greater impact on highly proliferative cancer cells compared to most normal, non-dividing cells.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound
Target/Cell LineIC50 ValueNotes
Biochemical Assays
Aurora A9 nM[3][6][7]
Aurora B31 nM[3][6][7]
Aurora C3 nM[6]Some sources report 6 nM[7].
Cell-Based Assays Anti-proliferative activity.
A2780 (Ovarian Cancer)1.8 nM[3][7]
HCT116 (Colon Carcinoma)~125 nM (48h)[6]
HT29 (Colon Cancer)24 nM[3][7]
Anaplastic Thyroid Cancer Cell Lines2.6 - 26.6 nM[8]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of a cancer cell line, such as HCT116 colorectal carcinoma cells.[6]

Materials:

  • This compound (this compound mesylate is also commonly used)[7]

  • Selected cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT116)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well clear or white tissue culture plates (white plates for luminescence assays)[6]

  • CellTiter-Blue® Cell Viability Assay or CellTiter-Glo® Luminescent Cell Viability Assay kit[6]

  • Multichannel pipette

  • Plate reader (fluorescence or luminescence capable)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well plate at a density of 1,500-2,000 cells per well in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is recommended to prepare these at 2x the final concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium at the same concentration as the highest this compound dose).

    • Incubate the plate for the desired time period (e.g., 48 hours, 72 hours, or 5 days).[6]

  • Assessing Cell Viability:

    • For CellTiter-Blue®:

      • Add 20 µL of CellTiter-Blue® reagent to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • For CellTiter-Glo®:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Apoptosis Assay

This protocol measures the induction of apoptosis via caspase-3 and caspase-7 activity.

Materials:

  • All materials from Protocol 1

  • Caspase-Glo® 3/7 Assay kit[6]

Procedure:

  • Follow steps 1 and 2 from Protocol 1. A 24-hour treatment period is often sufficient to observe apoptosis induction.[6]

  • Apoptosis Measurement:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well with a plate-reading luminometer.

Visualizations

SNS314_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation cluster_outcome Cellular Outcome Prophase Prophase (Centrosome Separation, Spindle Assembly) Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Endoreduplication Endoreduplication (Polyploidy) Prophase->Endoreduplication Dysregulation leads to Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Cytokinesis Cytokinesis (Cell Division) Anaphase->Cytokinesis Cytokinesis->Endoreduplication Failure leads to AuroraA Aurora A AuroraA->Prophase Regulates AuroraB Aurora B AuroraB->Metaphase Regulates AuroraB->Cytokinesis Regulates SNS314 This compound SNS314->AuroraA Inhibits SNS314->AuroraB Inhibits Apoptosis Apoptosis (Cell Death) Endoreduplication->Apoptosis

Caption: this compound inhibits Aurora kinases, disrupting mitosis and leading to cell death.

Experimental_Workflow cluster_assays 6. Perform Assay start Start seed_cells 1. Seed Cells in 96-Well Plate (1,500-2,000 cells/well) start->seed_cells incubate1 2. Incubate for 24h (Allow cells to attach) seed_cells->incubate1 prepare_sns314 3. Prepare this compound Serial Dilutions incubate1->prepare_sns314 treat_cells 4. Treat Cells with this compound prepare_sns314->treat_cells incubate2 5. Incubate for Treatment Period (e.g., 24h, 48h, 72h) treat_cells->incubate2 viability Cell Viability Assay (e.g., CellTiter-Blue®) incubate2->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) incubate2->apoptosis analyze 7. Data Analysis (Calculate IC50, etc.) viability->analyze apoptosis->analyze end End analyze->end

Caption: Workflow for in vitro cell-based assays with this compound.

Combination Therapies

This compound has shown synergistic effects when used in combination with other chemotherapeutic agents, particularly those that target the mitotic spindle, such as docetaxel and vincristine.[9] The most profound anti-proliferative effects are often observed with sequential administration, where cells are first treated with this compound, followed by the microtubule-targeting agent.[5][9] This approach is thought to augment mitotic catastrophe and subsequent cell death.[9] When designing combination studies, consider both concurrent and sequential dosing schedules to identify the most effective treatment regimen.

References

In Vitro Assay Guidelines for the Aurora Kinase Inhibitor SNS-314

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of SNS-314, a potent and selective pan-Aurora kinase inhibitor. The following guidelines are designed to assist researchers in evaluating the biochemical and cellular effects of this compound.

Introduction to this compound

This compound is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1] Overexpression of these kinases is common in various cancers, making them attractive therapeutic targets.[2] this compound inhibits these kinases by competing with ATP, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[2][3] This document outlines key in vitro assays to quantify the potency and cellular effects of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting Aurora kinases, which play pivotal roles in cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[2] Aurora C's functions are less defined but are believed to overlap with Aurora B.[2] Inhibition of these kinases by this compound disrupts the mitotic checkpoint, leading to endoreduplication and ultimately, apoptosis.[2]

SNS-314_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A Aurora A Centrosome Maturation\n& Spindle Assembly Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Maturation\n& Spindle Assembly Inhibition_Outcome Mitotic Arrest, Endoreduplication, Apoptosis Aurora_A->Inhibition_Outcome Aurora_B Aurora B Chromosome Segregation\n& Cytokinesis Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Segregation\n& Cytokinesis Aurora_B->Inhibition_Outcome Aurora_C Aurora C Mitotic Events Mitotic Events Aurora_C->Mitotic Events Aurora_C->Inhibition_Outcome Centrosome Maturation\n& Spindle Assembly->Metaphase Chromosome Segregation\n& Cytokinesis->Anaphase Chromosome Segregation\n& Cytokinesis->Cytokinesis SNS_314 This compound SNS_314->Aurora_A Inhibits SNS_314->Aurora_B Inhibits SNS_314->Aurora_C Inhibits

Caption: this compound inhibits Aurora kinases, disrupting mitosis and inducing apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various biochemical and cell-based assays.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)Assay TypeReference
Aurora A9Homogeneous Time-Resolved Fluorescence (HTRF)[4][5]
Aurora B31Homogeneous Time-Resolved Fluorescence (HTRF)[4][5]
Aurora C3-6Homogeneous Time-Resolved Fluorescence (HTRF)[4][5]

Table 2: Cellular Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)Assay TypeReference
HCT116Colon Carcinoma~125CellTiter-Blue[6]
A2780Ovarian Cancer1.8Proliferation Assay[4]
PC-3Prostate Cancer-Proliferation Assay[4]
HeLaCervical Cancer-Proliferation Assay[4]
MDA-MB-231Breast Cancer-Proliferation Assay[4]
H-1299Lung Cancer-Proliferation Assay[4]
HT29Colon Cancer24Proliferation Assay[4]

Note: IC50 values can vary depending on the specific assay conditions and cell line.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the IC50 of this compound against Aurora kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

HTRF_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, This compound Dilutions, Enzyme, and Substrate Start->Prepare_Reagents Add_SNS314 Add this compound Dilutions to Assay Plate Prepare_Reagents->Add_SNS314 Add_Enzyme Add Aurora Kinase (e.g., Aurora A, B, or C) Add_SNS314->Add_Enzyme Incubate_1 Incubate Briefly Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Biotinylated Peptide Substrate and ATP to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 25°C for 1 hour Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction with EDTA Incubate_2->Stop_Reaction Add_Detection Add HTRF Detection Reagents (Europium-labeled Ab & SA-XL665) Stop_Reaction->Add_Detection Incubate_3 Incubate at RT Add_Detection->Incubate_3 Read_Plate Read Plate on HTRF-compatible Reader (Ex: 320 nm, Em: 620 nm & 665 nm) Incubate_3->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data

Caption: Workflow for the HTRF-based Aurora kinase inhibition assay.

Materials:

  • Aurora A, B, or C enzyme

  • Biotinylated histone H3 peptide substrate

  • ATP

  • This compound

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.1% BSA, 0.05% Tween 20, 1 mM DTT)[4]

  • EDTA solution

  • HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-histone H3 antibody and Streptavidin-XL665)

  • 384-well low-volume white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.

  • Add the diluted this compound to the wells of a 384-well plate.

  • Add the Aurora kinase enzyme to the wells and incubate briefly.

  • Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP (at a concentration around the Km for the enzyme).[4]

  • Incubate the reaction at 25°C for 1 hour.[4]

  • Stop the reaction by adding EDTA.[4]

  • Add the HTRF detection reagents.

  • Incubate at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible microplate reader.

  • Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[6]

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 1,500-2,000 cells/well and allow them to adhere overnight.[6]

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Treat the cells with the this compound dilutions and incubate for 72 hours.[6]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.[6]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound for a specified period (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

Inhibition of Histone H3 Phosphorylation (Western Blot)

This protocol assesses the in-cell activity of this compound by measuring the phosphorylation of histone H3, a direct substrate of Aurora B.[7]

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Lyse Cells and Extract Proteins Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein Concentration (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-phospho-H3 & anti-total-H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add Chemiluminescent Substrate and Image Blot Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis

Caption: Workflow for Western blot analysis of histone H3 phosphorylation.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a defined period (e.g., 1-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using a chemiluminescence detection system. A decrease in the phospho-histone H3 signal relative to the total histone H3 signal indicates inhibition of Aurora B by this compound.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO.[6] Prepare a high-concentration stock solution in DMSO and dilute it in an aqueous buffer or cell culture medium for experiments. Avoid repeated freeze-thaw cycles.

  • Cell Line Sensitivity: The potency of this compound can vary between different cell lines. It is recommended to test a panel of cell lines to determine the spectrum of activity.

  • Assay Controls: Always include appropriate positive and negative controls in each experiment. For example, use a known Aurora kinase inhibitor as a positive control in the kinase assay and untreated cells as a negative control in cell-based assays.

  • Data Analysis: Use appropriate software to analyze dose-response curves and calculate IC50 values. Ensure that the data is statistically sound by performing experiments in replicate.

By following these guidelines, researchers can effectively evaluate the in vitro properties of this compound and gain a deeper understanding of its mechanism of action as an Aurora kinase inhibitor.

References

Application Notes and Protocols: SNS-314 and Doxorubicin Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of preclinical findings and detailed experimental protocols for studying the combination of SNS-314, a pan-Aurora kinase inhibitor, and doxorubicin, an anthracycline chemotherapeutic agent. The information is intended to guide researchers in designing and executing studies to evaluate the potential synergistic or additive effects of this drug combination in cancer models.

Introduction to this compound and Doxorubicin

This compound is a potent and selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Overexpression of Aurora kinases is common in various cancers, making them attractive therapeutic targets.[2] Inhibition of these kinases by this compound disrupts mitotic progression, leading to defects in chromosome alignment and cytokinesis, ultimately resulting in cell death.[3] this compound has demonstrated anti-proliferative activity in a broad range of tumor cell lines.[4]

Doxorubicin is a widely used chemotherapeutic agent that primarily functions by intercalating into DNA and inhibiting the action of topoisomerase II.[5] This disruption of DNA replication and repair processes leads to cell cycle arrest and apoptosis.[5][6] Its broad-spectrum activity has made it a cornerstone of many cancer treatment regimens.[7]

Preclinical Data Summary

Direct studies on the combination of this compound and doxorubicin are limited. However, a key study investigated the effects of this compound in combination with a panel of chemotherapeutic agents, including the structurally and functionally similar anthracycline, daunomycin , in the HCT116 colorectal carcinoma cell line.

The findings from this study indicated that sequential administration of this compound followed by daunomycin resulted in a predominantly additive anti-proliferative effect.[2] It is important to note that studies with other Aurora kinase inhibitors and doxorubicin have shown varied results, from antagonism to no antagonism, suggesting that the interaction may be cell-line specific or dependent on the specific Aurora kinase inhibitor.[8][9] For instance, the Aurora kinase B inhibitor AZD1152-hQPA showed an antagonistic effect with doxorubicin in HeLa cells, which was associated with an upregulation of AURKB by doxorubicin.[8][9]

Quantitative Data from Preclinical Studies

The following tables summarize the available quantitative data for this compound as a single agent and in combination with daunomycin.

Table 1: Single-Agent Activity of this compound

ParameterValueCell Line(s)Reference(s)
IC50 (Aurora A) 9 nMBiochemical Assay[4]
IC50 (Aurora B) 31 nMBiochemical Assay[4]
IC50 (Aurora C) 6 nMBiochemical Assay[4]
EC50 (Cell Proliferation) ~5 nMHCT116[3]
IC50 (Cell Proliferation) 1.8 nM - 24 nMA2780, PC-3, HeLa, MDA-MB-231, H-1299, HT29[4]

Table 2: Combination Activity of this compound and Daunomycin in HCT116 Cells

Dosing ScheduleCombination EffectCI50 Value*Reference(s)
ConcurrentAdditiveNot Reported[2]
Sequential (this compound -> Daunomycin)AdditiveNot Reported[2]
Sequential (Daunomycin -> this compound)AdditiveNot Reported[2]

*CI50 refers to the Combination Index at 50% growth inhibition. While the specific values were not provided in the primary text, the study characterized the interaction as additive based on CI analysis.[2] For a detailed explanation of the Combination Index, refer to the Chou-Talalay method.[10][11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action of this compound and doxorubicin, and a proposed model for their combined effect.

SNS314_Mechanism cluster_mitosis Mitosis AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraC Aurora C Apoptosis Apoptosis Spindle->Apoptosis Defects lead to Cytokinesis->Apoptosis Failure leads to SNS314 This compound SNS314->AuroraA Inhibits SNS314->AuroraB Inhibits SNS314->AuroraC Inhibits

Mechanism of Action of this compound.

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus DNA DNA DNA_damage DNA Damage & Replication Block DNA->DNA_damage TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA Relaxes Supercoils Apoptosis Apoptosis DNA_damage->Apoptosis Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->TopoisomeraseII Inhibits

Mechanism of Action of Doxorubicin.

Combination_Hypothesis SNS314 This compound Mitotic_Stress Mitotic Stress (Aurora Kinase Inhibition) SNS314->Mitotic_Stress Doxorubicin Doxorubicin DNA_Damage DNA Damage (Topoisomerase II Inhibition) Doxorubicin->DNA_Damage Additive_Effect Additive Anti-Tumor Effect Mitotic_Stress->Additive_Effect DNA_Damage->Additive_Effect Apoptosis Enhanced Apoptosis Additive_Effect->Apoptosis

Hypothesized Additive Interaction.

Experimental Protocols

The following are detailed protocols for key experiments to assess the combination of this compound and doxorubicin.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 values of single agents and the effects of the combination on cell proliferation.[12][13][14]

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete growth medium

  • This compound and Doxorubicin

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multi-well plates at a predetermined density to ensure logarithmic growth over the course of the experiment and incubate overnight.

  • Prepare serial dilutions of this compound and doxorubicin in complete growth medium.

  • For single-agent dose-response curves, treat cells with increasing concentrations of each drug.

  • For combination studies, a checkerboard matrix of concentrations of both drugs should be used.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine IC50 values and Combination Indices (CI) using appropriate software (e.g., CompuSyn). A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[10][11]

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16]

Materials:

  • Treated cells from the combination study

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed and treat cells with this compound, doxorubicin, or the combination as described in the cell viability assay protocol. A positive control for apoptosis (e.g., staurosporine) should be included.

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent in a volume equal to the cell culture medium in each well.

  • Gently mix the contents on a plate shaker.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence, which is proportional to the amount of caspase 3/7 activity.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of the this compound and doxorubicin combination in a mouse xenograft model.[17][18]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., HCT116)

  • Matrigel (optional, can improve tumor take rate)

  • This compound and doxorubicin formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[18]

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, combination).[19]

  • Administer the drugs according to a predetermined dosing schedule. Dosing can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the drug's properties. For this compound, i.p. administration has been reported.[4]

  • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = (Length x Width²)/2).

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow for a Combination Study

The following diagram outlines a typical workflow for a comprehensive preclinical study of the this compound and doxorubicin combination.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies SingleAgent 1. Single-Agent Dose Response (IC50 Determination) CombinationScreen 2. Combination Screen (Checkerboard Assay) SingleAgent->CombinationScreen SynergyAnalysis 3. Synergy Analysis (Chou-Talalay Method) CombinationScreen->SynergyAnalysis MechanismStudies 4. Mechanistic Studies (e.g., Apoptosis Assay) SynergyAnalysis->MechanismStudies XenograftModel 5. Xenograft Model Establishment MechanismStudies->XenograftModel EfficacyStudy 6. Combination Efficacy Study (Tumor Growth Inhibition) XenograftModel->EfficacyStudy ToxicityAssessment 7. Toxicity Assessment (Body Weight, Clinical Signs) EfficacyStudy->ToxicityAssessment DataAnalysis 9. Data Analysis and Interpretation EfficacyStudy->DataAnalysis PK_PD_Analysis 8. Pharmacokinetic/Pharmacodynamic Analysis (Optional) ToxicityAssessment->PK_PD_Analysis PK_PD_Analysis->DataAnalysis

References

Application Notes and Protocols for Cell Cycle Analysis Using SNS-314 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNS-314 is a potent and selective pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with high affinity.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention. This compound exerts its anti-proliferative effects by disrupting mitotic progression, leading to failed cell division, endoreduplication (the replication of the genome without subsequent mitosis), and ultimately, apoptosis.[2] This mechanism of action results in a characteristic cell cycle arrest, primarily at the G2/M phase, and the emergence of a polyploid cell population, both of which can be quantitatively analyzed using flow cytometry.

These application notes provide a comprehensive guide for utilizing this compound in cell cycle analysis by flow cytometry, offering detailed protocols for cell treatment, staining, and data acquisition, along with expected outcomes and data presentation formats.

Mechanism of Action of this compound

This compound inhibits all three Aurora kinase isoforms, leading to a cascade of mitotic failures. Inhibition of Aurora A disrupts centrosome separation and spindle formation, while inhibition of Aurora B interferes with the spindle assembly checkpoint and cytokinesis.[3] This dual inhibition prevents the proper alignment and segregation of chromosomes, ultimately causing cells to exit mitosis without dividing, a phenomenon known as mitotic slippage. The result is the formation of large, polyploid cells with a DNA content greater than 4N.

dot

SNS_314_Mechanism cluster_aurora Aurora Kinase Roles in Mitosis cluster_inhibition Inhibition by this compound G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis Aurora_A Aurora A Aurora_B Aurora B G2M_Arrest G2/M Arrest M->G2M_Arrest Daughter_Cells Daughter Cells Cytokinesis->Daughter_Cells Endoreduplication Endoreduplication (>4N DNA) Cytokinesis->Endoreduplication Daughter_Cells->G1 Spindle Spindle Assembly Aurora_A->Spindle SAC Spindle Assembly Checkpoint Aurora_B->SAC Cytokinesis_reg Cytokinesis Regulation Aurora_B->Cytokinesis_reg SNS314 This compound SNS314->Aurora_A SNS314->Aurora_B Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: Mechanism of this compound action on the cell cycle.

Data Presentation

The following tables summarize the expected quantitative data from cell cycle analysis of HCT116 cells treated with this compound for 24 and 48 hours. The data is representative of the effects observed with potent Aurora kinase inhibitors, demonstrating a dose-dependent increase in the G2/M and polyploid populations.

Table 1: Cell Cycle Distribution of HCT116 Cells after 24-hour this compound Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Polyploidy (>4N) (%)
Vehicle (DMSO)55.2 ± 2.515.3 ± 1.829.5 ± 2.1< 1
This compound (10 nM)48.1 ± 3.112.5 ± 1.538.4 ± 2.81.0 ± 0.5
This compound (50 nM)35.7 ± 2.89.8 ± 1.250.1 ± 3.54.4 ± 1.1
This compound (100 nM)25.4 ± 2.27.2 ± 0.958.9 ± 4.18.5 ± 1.8

Table 2: Cell Cycle Distribution of HCT116 Cells after 48-hour this compound Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Polyploidy (>4N) (%)
Vehicle (DMSO)58.1 ± 3.014.8 ± 1.927.1 ± 2.4< 1
This compound (10 nM)40.2 ± 3.510.1 ± 1.345.2 ± 3.94.5 ± 1.2
This compound (50 nM)28.9 ± 2.96.5 ± 0.855.3 ± 4.89.3 ± 2.0
This compound (100 nM)18.3 ± 2.14.1 ± 0.660.1 ± 5.217.5 ± 2.9

Experimental Protocols

This section provides a detailed methodology for cell cycle analysis using this compound and propidium iodide (PI) staining with flow cytometry.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed HCT116 cells (or other cell lines of interest) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared media containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.

dot

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Sample Processing and Staining cluster_analysis Data Acquisition and Analysis A Seed Cells in 6-well Plates B Prepare this compound Dilutions A->B C Treat Cells with this compound and Vehicle Control B->C D Incubate for 24h / 48h C->D E Harvest and Wash Cells D->E F Fix in Cold 70% Ethanol E->F G Treat with RNase A F->G H Stain with Propidium Iodide G->H I Acquire Data on Flow Cytometer H->I J Analyze Cell Cycle Distribution I->J

Caption: Experimental workflow for cell cycle analysis.

Protocol 2: Sample Preparation and Propidium Iodide Staining
  • Cell Harvesting:

    • For adherent cells, aspirate the media and wash the cells once with PBS.

    • Add trypsin and incubate until cells detach.

    • Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • Gently vortex the cell suspension.

    • While vortexing, slowly add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol and resuspend the pellet in 1 mL of PBS.

    • Centrifuge again at 500 x g for 5 minutes and aspirate the PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (see below for recipe).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within 1-2 hours.

PI Staining Solution Recipe (1 mL):

  • Propidium Iodide: 50 µg (from a 1 mg/mL stock)

  • RNase A: 100 µg (from a 10 mg/mL stock)

  • Triton X-100: 1 µL (0.1% final concentration)

  • PBS to 1 mL

Protocol 3: Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and aggregates.

    • Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red or a similar channel with a bandpass filter around 610/20 nm).

    • Ensure the instrument is set to collect linear fluorescence for DNA content analysis.

  • Data Acquisition:

    • Acquire data for at least 10,000-20,000 single-cell events per sample.

    • Use the vehicle-treated sample to adjust the voltage of the PI detector so that the G0/G1 peak is positioned appropriately on the histogram (e.g., around channel 200 on a 1024-channel scale).

  • Data Analysis:

    • Gate on the single-cell population using a doublet discrimination plot (e.g., FSC-H vs. FSC-A).

    • Generate a histogram of PI fluorescence for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • A population with a DNA content greater than 4N can be gated and quantified as the polyploid population.

dot

Logical_Relationship cluster_treatment Experimental Condition cluster_cellular_effect Cellular Response cluster_flow_cytometry Flow Cytometry Readout SNS314_Treatment This compound Treatment Aurora_Inhibition Aurora Kinase Inhibition SNS314_Treatment->Aurora_Inhibition Mitotic_Arrest Mitotic Arrest Aurora_Inhibition->Mitotic_Arrest Endoreduplication Endoreduplication Mitotic_Arrest->Endoreduplication G2M_Increase Increased G2/M Population Mitotic_Arrest->G2M_Increase Polyploidy_Appearance Appearance of >4N Population Endoreduplication->Polyploidy_Appearance

Caption: Logical relationship of this compound treatment and flow cytometry outcome.

Troubleshooting

  • High CV of G0/G1 peak: Ensure a single-cell suspension before fixation. Optimize the staining time and PI concentration. Run samples at a low flow rate.

  • Excessive cell debris: Handle cells gently during harvesting and washing. Consider using a viability dye to exclude dead cells before fixation if analyzing apoptosis is also a goal.

  • Cell clumping: Ensure proper trypsinization and resuspend the pellet thoroughly before fixation. Filter the stained sample through a nylon mesh before analysis.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to study cell cycle progression and leverage the power of flow cytometry to quantify its potent anti-mitotic effects.

References

Application Notes and Protocols for SNS-314 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNS-314 is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, crucial regulators of mitotic progression.[1][2] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy.[3] this compound inhibits these kinases, leading to a bypass of the mitotic spindle checkpoint, failure of cytokinesis, and subsequent endoreduplication and apoptosis in proliferating cancer cells.[1] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the Aurora kinase pathway, with a focus on the activity of this compound.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of Aurora kinases A, B, and C. These kinases play distinct but critical roles in cell division:

  • Aurora A: Regulates centrosome maturation and separation, and the formation of the mitotic spindle.

  • Aurora B: A key component of the chromosomal passenger complex, it is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

  • Aurora C: While less understood, its function is thought to overlap with Aurora B.

By inhibiting these kinases, this compound disrupts the tightly regulated process of mitosis, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[1]

cluster_mitosis Mitotic Progression cluster_aurora Aurora Kinase Regulation G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Apoptosis Apoptosis Prophase->Apoptosis Inhibition Mitotic Arrest & Endoreduplication Prophase->Inhibition Anaphase Anaphase Metaphase->Anaphase Metaphase->Apoptosis Metaphase->Inhibition Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Apoptosis Aurora_A Aurora A Aurora_A->Prophase Spindle Formation Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Spindle Checkpoint Aurora_C Aurora C Aurora_C->Metaphase Chromosome Segregation SNS_314 This compound SNS_314->Aurora_A SNS_314->Aurora_B SNS_314->Aurora_C Inhibition->Apoptosis Start Start Dispense_Reagents Dispense Assay Buffer, Aurora Kinase, and Peptide Substrate Start->Dispense_Reagents End End Add_Compound Add this compound or Test Compounds Dispense_Reagents->Add_Compound Initiate_Reaction Add ATP to Initiate Kinase Reaction Add_Compound->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Add Stop Reagent (e.g., EDTA) Incubate->Stop_Reaction Add_Detection Add Detection Reagent (e.g., Phospho-Specific Antibody) Stop_Reaction->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_Plate Read Plate on a Luminometer or Fluorometer Incubate_Detection->Read_Plate Analyze_Data Analyze Data and Determine IC50 Values Read_Plate->Analyze_Data Analyze_Data->End Start Start Seed_Cells Seed Cells in a 384-well Plate Start->Seed_Cells End End Incubate_Cells Incubate for 24 hours to Allow Attachment Seed_Cells->Incubate_Cells Add_Compound Add this compound or Test Compounds Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 72 hours Add_Compound->Incubate_Treatment Equilibrate_Plate Equilibrate Plate to Room Temperature Incubate_Treatment->Equilibrate_Plate Add_CTG_Reagent Add CellTiter-Glo® Reagent Equilibrate_Plate->Add_CTG_Reagent Mix_and_Lyse Mix on an Orbital Shaker to Induce Cell Lysis Add_CTG_Reagent->Mix_and_Lyse Incubate_Signal Incubate to Stabilize Luminescent Signal Mix_and_Lyse->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Analyze_Data Analyze Data and Determine IC50 Values Read_Luminescence->Analyze_Data Analyze_Data->End Start Start Seed_Cells Seed Cells in a 384-well Plate Start->Seed_Cells End End Incubate_Cells Incubate for 24 hours to Allow Attachment Seed_Cells->Incubate_Cells Add_Compound Add this compound or Test Compounds Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 24-48 hours Add_Compound->Incubate_Treatment Equilibrate_Plate Equilibrate Plate to Room Temperature Incubate_Treatment->Equilibrate_Plate Add_CaspaseGlo_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate_Plate->Add_CaspaseGlo_Reagent Mix_and_Lyse Mix on an Orbital Shaker Add_CaspaseGlo_Reagent->Mix_and_Lyse Incubate_Signal Incubate to Stabilize Luminescent Signal Mix_and_Lyse->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Analyze_Data Analyze Data and Determine EC50 Values Read_Luminescence->Analyze_Data Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SNS-314 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SNS-314 in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective pan-inhibitor of Aurora kinases A, B, and C.[1][2][3] Its primary mechanism of action in cancer cells is the disruption of mitosis. By inhibiting Aurora kinases, particularly Aurora B, this compound prevents the proper formation of the mitotic spindle and the subsequent separation of chromosomes, leading to a failure of cytokinesis (cell division).[1] This results in cells with multiple copies of DNA (endoreduplication) and ultimately triggers apoptotic cell death.[1]

Q2: What is a recommended starting dosage for this compound in mouse xenograft models?

A2: Based on preclinical studies with human colon cancer (HCT116) xenografts in mice, effective doses of this compound have been reported in the range of 50-150 mg/kg.[2][4] A common starting point is 50 mg/kg and 100 mg/kg, which have been shown to effectively inhibit the in vivo target, histone H3 phosphorylation, and suppress tumor growth.[2]

Q3: How should this compound be formulated for in vivo administration?

A3: this compound can be formulated for intraperitoneal (i.p.) injection. One successful formulation involves creating a suspension in 20% Captisol®. Another option is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as corn oil to achieve the desired final concentration. For a solution, this compound can be dissolved in a vehicle composed of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.

Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?

A4: The most direct and widely used pharmacodynamic (PD) biomarker for assessing the in vivo activity of Aurora B inhibitors like this compound is the inhibition of histone H3 phosphorylation at Serine 10 (p-H3).[2] This can be measured in tumor tissue lysates via methods such as western blotting or immunohistochemistry. A dose-dependent reduction in p-H3 levels indicates target engagement and biological activity of this compound.[2]

Troubleshooting Guide

Issue 1: No significant tumor growth inhibition is observed at the initial doses.

  • Question: I have been treating my mouse xenograft model with 50 mg/kg of this compound, but I am not observing any significant anti-tumor effect. What should I do?

  • Answer:

    • Verify Target Engagement: Before escalating the dose, it is critical to confirm that this compound is hitting its target in the tumor tissue. Collect tumor samples at various time points after dosing (e.g., 2, 6, 10, and 24 hours) and analyze the levels of phosphorylated histone H3 (p-H3) by western blot or IHC. A lack of p-H3 inhibition suggests a potential issue with drug delivery, metabolism, or formulation.[2]

    • Dose Escalation: If target engagement is confirmed but efficacy is low, a dose escalation study is warranted. Based on published data, you can increase the dose to 100 mg/kg or 125 mg/kg.[4] Monitor the animals closely for any signs of toxicity.

    • Optimize Dosing Schedule: The frequency and duration of treatment can significantly impact efficacy. Consider alternative dosing schedules that have been shown to be effective, such as bi-weekly administration or a cycle of 5 days on followed by 9 days off.[2]

    • Re-evaluate the Xenograft Model: The sensitivity of different tumor models to Aurora kinase inhibitors can vary. Ensure that the cell line used for the xenograft is known to be sensitive to this compound in vitro.

Issue 2: Unexpected animal toxicity is observed.

  • Question: My mice are showing signs of toxicity (e.g., significant weight loss, lethargy) after treatment with this compound. How can I mitigate this?

  • Answer:

    • Dose De-escalation: The most immediate step is to reduce the dose. If you are at a higher dose, consider stepping down to a lower, previously tolerated dose.

    • Adjust Dosing Schedule: Toxicity can sometimes be managed by altering the dosing schedule. Increasing the interval between doses (e.g., from every day to every other day, or from weekly to bi-weekly) can allow the animals to recover.

    • Evaluate Formulation Vehicle: The vehicle used for drug delivery can sometimes contribute to toxicity. Ensure that the concentration of solvents like DMSO is within a safe range for your animal model. Consider trying an alternative, well-tolerated formulation.

    • Supportive Care: Provide supportive care to the animals as recommended by your institution's animal care and use committee. This may include providing supplemental nutrition and hydration.

    • Monitor Hematological Parameters: Aurora kinase inhibitors can sometimes cause myelosuppression. If toxicity persists, consider performing complete blood counts (CBCs) to check for effects on white blood cells, red blood cells, and platelets.

Issue 3: High variability in tumor response within the same treatment group.

  • Question: I am seeing a wide range of tumor growth inhibition in mice receiving the same dose of this compound. What could be the cause?

  • Answer:

    • Inconsistent Dosing: Ensure accurate and consistent administration of the drug. For intraperitoneal injections, technique is crucial to ensure the full dose is delivered to the peritoneal cavity.

    • Tumor Size at Treatment Initiation: The size of the tumors when treatment begins can influence the response. Aim to start treatment when tumors have reached a consistent, pre-determined size across all animals.

    • Animal Health and Stress: The overall health and stress levels of the animals can impact treatment outcomes. Ensure proper housing, handling, and environmental conditions.

    • Tumor Heterogeneity: The inherent biological variability within the xenograft model can lead to different responses. Ensure the cell line used is clonal and that you are using a sufficient number of animals per group to achieve statistical power.

    • Drug Formulation In-stability: If using a suspension, ensure it is homogenous before each injection to prevent variability in the administered dose. Prepare fresh formulations regularly.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Aurora A-9[3]
Aurora B-31[3]
Aurora C-3[3]
A2780Ovarian Cancer1.8[5]
HT29Colon Cancer24[5]

Table 2: In Vivo Dosage and Efficacy of this compound in HCT116 Xenograft Model

Dosage (mg/kg)Dosing ScheduleKey OutcomeReference
50 and 100Weekly, Bi-weekly, or 5 days on/9 days offDose-dependent inhibition of histone H3 phosphorylation and significant tumor growth inhibition.[2]
100, 125, 150Once daily or twice weekly for 5 days with a 9-day intervalSignificantly reduced tumor volume.[4]

Experimental Protocols

Protocol 1: In Vivo Dose Optimization Study of this compound in a Mouse Xenograft Model

  • Cell Culture and Xenograft Implantation:

    • Culture HCT116 human colon carcinoma cells in appropriate media.

    • Subcutaneously inject 5 x 10^6 cells in a suitable volume of sterile PBS or media into the flank of immunocompromised mice (e.g., nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Randomization:

    • Measure tumor volumes and randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of initial tumor sizes.

    • Include a vehicle control group.

  • This compound Formulation:

    • Suspension: Weigh the required amount of this compound and suspend it in a sterile vehicle such as 20% Captisol® in water or 10% DMSO in corn oil. Ensure the suspension is homogenous by vortexing or sonicating before each use.

    • Solution: Dissolve this compound in 100% DMSO to create a stock solution. For dosing, dilute the stock solution with PEG300, Tween-80, and saline to the final desired concentration. A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Drug Administration:

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the predetermined dosages and schedule (e.g., 50 mg/kg and 100 mg/kg, once daily or as determined by the study design).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health status 2-3 times per week.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specific time points after the final dose, euthanize a subset of animals from each group.

    • Excise tumors and either snap-freeze in liquid nitrogen for western blot analysis or fix in formalin for immunohistochemistry (IHC).

    • For western blot, homogenize tumor tissue, extract proteins, and probe for total Histone H3 and phosphorylated Histone H3 (Ser10).

    • For IHC, embed fixed tumors in paraffin, section, and stain for p-H3.

  • Data Analysis:

    • Plot mean tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze p-H3 levels to confirm target engagement.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

SNS_314_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation cluster_outcome Cellular Outcome of this compound Treatment Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cell Division Cell Division Cytokinesis->Cell Division Aurora A Aurora A Aurora A->Prophase Regulates Spindle Assembly Aurora B Aurora B Aurora B->Metaphase Ensures Chromosome Alignment Aurora B->Cytokinesis Regulates Aurora C Aurora C This compound This compound This compound->Aurora A Inhibits This compound->Aurora B Inhibits This compound->Aurora C Inhibits Mitotic Arrest Mitotic Arrest This compound->Mitotic Arrest Endoreduplication Endoreduplication Mitotic Arrest->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis Experimental_Workflow start Start: Establish Xenograft Model randomize Randomize Mice into Groups start->randomize treat Treat with this compound or Vehicle randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor pd_analysis Pharmacodynamic Analysis (p-H3) monitor->pd_analysis data_analysis Data Analysis and Interpretation pd_analysis->data_analysis end End: Determine Optimal Dose data_analysis->end Troubleshooting_Guide cluster_no_effect cluster_toxicity cluster_variability start Problem Encountered no_effect No Tumor Growth Inhibition start->no_effect toxicity Unexpected Toxicity start->toxicity variability High Response Variability start->variability check_pd Check p-H3 Levels no_effect->check_pd dose_deescalate De-escalate Dose toxicity->dose_deescalate check_dosing Verify Dosing Technique variability->check_dosing dose_escalate Escalate Dose check_pd->dose_escalate Target Engaged change_schedule Change Dosing Schedule dose_escalate->change_schedule adjust_schedule Adjust Dosing Schedule dose_deescalate->adjust_schedule check_vehicle Check Vehicle adjust_schedule->check_vehicle check_tumor_size Standardize Initial Tumor Size check_dosing->check_tumor_size check_formulation Ensure Formulation Homogeneity check_tumor_size->check_formulation

References

Troubleshooting inconsistent results in Sns-314 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sns-314 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clarity on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: Why am I seeing variable IC50 values for this compound in my cell proliferation assays?

A1: Inconsistent IC50 values can arise from several factors:

  • Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to this compound. This can be influenced by the expression levels of Aurora kinases and the activation state of the kinase.[1][2]

  • p53 Status: The p53 status of your cell line can significantly impact the cellular response to Aurora A inhibition. Cells with wild-type p53 are more prone to apoptosis, while p53-deficient cells may undergo endoreduplication and polyploidy.[3]

  • Compound Stability and Solubility: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO, but moisture can reduce its solubility.[4] It is recommended to use fresh DMSO and prepare aliquots to avoid repeated freeze-thaw cycles.

  • Assay-Specific Variability: The choice of cell viability assay can influence results. For instance, assays based on metabolic activity (like CellTiter-Glo) versus membrane integrity can yield different IC50 values. It is crucial to maintain consistent assay conditions, including incubation times and reagent concentrations.

  • Experimental Conditions: Factors such as cell density at the time of treatment, passage number, and length of compound exposure can all affect the calculated IC50. Standardize these parameters across experiments.

Q2: My cell cycle analysis after this compound treatment shows a significant population of polyploid cells (>4N DNA content). Is this expected, and how should I interpret this?

A2: Yes, the appearance of a polyploid population is a known consequence of Aurora kinase inhibition.[5][6][7][8]

  • Mechanism: this compound inhibits Aurora B kinase, which is crucial for cytokinesis. Inhibition of Aurora B leads to a failure of cell division after mitosis, resulting in a single cell with double the DNA content (endoreduplication).[6][8] Repeated rounds of this process can lead to hyper-polyploidy.[5]

  • Interpretation: The presence of polyploid cells is an indicator of on-target activity of this compound. However, the ultimate fate of these cells can vary. In some cell lines, particularly those with functional p53 and RB, polyploidy can lead to cell cycle exit or senescence.[5][6] In RB and p53 defective cells, hyper-polyploidy may occur, and while these cells are viable, they often lose their long-term proliferative potential.[5][7]

  • Troubleshooting Unexpected Levels of Polyploidy:

    • Confirm Cell Line p53/RB Status: The genetic background of your cells is a key determinant of the response to Aurora B inhibition.

    • Analyze Time-Course: Assess polyploidy at different time points after this compound treatment to understand the dynamics of its induction and the eventual cell fate.

    • Rule Out Off-Target Effects: While polyploidy is an expected on-target effect, ensure that the observed phenotype is not due to off-target activities by comparing your results with those from other structurally different Aurora kinase inhibitors.

Q3: I am not observing the expected synergistic effect when combining this compound with another chemotherapeutic agent.

A3: The synergy between this compound and other drugs is highly dependent on the experimental design, particularly the scheduling of drug administration.[9][10]

  • Sequential vs. Concurrent Dosing: Studies have shown that sequential administration of this compound followed by a microtubule-targeted agent (like docetaxel or vincristine) results in the most profound synergistic effects.[9] Concurrent administration may only lead to additive effects.[9]

  • Mechanism of Synergy: this compound-induced inhibition of the mitotic spindle assembly checkpoint can augment the effects of spindle toxins, leading to mitotic catastrophe and cell death.[9] The timing of administration is critical to exploit this mechanism.

  • Optimizing Dosing Schedule:

    • Pre-treatment with this compound: Treat cells with this compound for a period (e.g., 24 hours) to induce mitotic arrest before introducing the second agent.[4]

    • Vary Incubation Times: Experiment with different pre-incubation and co-incubation times to find the optimal window for synergistic interaction.

    • Dose-Response Matrix: To systematically evaluate synergy, perform a dose-response matrix experiment with varying concentrations of both drugs.

Q4: My dose-response curve for this compound plateaus at a low level of efficacy, not reaching 100% cell death.

A4: This can be an intriguing result with several potential explanations:

  • Cellular Heterogeneity: The cell population may contain a sub-population of cells that are resistant to this compound.

  • Cytostatic vs. Cytotoxic Effects: At certain concentrations, this compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death). The plateau may represent the maximum cytostatic effect.

  • Activation State of Aurora A: The sensitivity to some Aurora kinase inhibitors can be influenced by the activation state of Aurora A. If Aurora A is activated by its coactivator TPX2, it may be less sensitive to certain inhibitors.[2] This could lead to a fraction of cells being less responsive.

  • Atypical Dose-Response Curves: Not all dose-response curves follow a classic sigmoidal shape. Some drugs can exhibit biphasic or other atypical curves due to complex biological effects like multiple targets or binding sites.[11]

  • Troubleshooting:

    • Apoptosis vs. Senescence Assays: In addition to viability assays, perform assays for apoptosis (e.g., Caspase-Glo) and senescence to better understand the cellular outcome.

    • Clonal Analysis: If possible, isolate and characterize the less sensitive cell population to investigate mechanisms of resistance.

    • Review Literature for the Specific Cell Line: Investigate if similar observations have been reported for your cell line of interest with this compound or other Aurora kinase inhibitors.

Data Summary

Table 1: In Vitro Potency of this compound

ParameterAurora AAurora BAurora C
IC50 (nM) 9313

Data compiled from publicly available sources.[4]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma~12.5
A2780Ovarian Cancer1.8
PC-3Prostate CancerNot specified
HeLaCervical CancerNot specified
MDA-MB-231Breast CancerNot specified
H-1299Lung CancerNot specified
HT29Colon Cancer24

IC50 values can vary based on experimental conditions. Data from multiple sources.

Experimental Protocols

1. Cell Proliferation/Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is intended to determine the number of viable cells in culture based on the quantification of ATP.

  • Materials:

    • CellTiter-Glo® Reagent

    • Opaque-walled multiwell plates (96-well or 384-well)

    • Cells in culture medium

    • This compound

  • Procedure:

    • Seed cells in opaque-walled multiwell plates at a density of 1,500-2,000 cells/well and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 72 hours). Include vehicle-only (e.g., DMSO) control wells.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

    • Determine viability as the ratio of the ATP in treated cells versus control cells.[4]

2. Apoptosis Assay (Caspase-Glo® 3/7)

This protocol measures caspase-3 and -7 activities as an indicator of apoptosis.

  • Materials:

    • Caspase-Glo® 3/7 Reagent

    • White-walled 96-well plates

    • Cells in culture medium

    • This compound

  • Procedure:

    • Plate cells in white-walled 96-well plates as for the viability assay.

    • For sequential treatment, treat cells first with this compound for 24 hours.

    • Wash the cells with 200 µL of 1x PBS.

    • Add fresh medium containing the second agent and incubate for an additional 24 hours.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 30 minutes to 3 hours.

    • Measure luminescence with a plate reader.[4]

Visualizations

Sns_314_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Spindle Checkpoint AuroraB->Chromosome Cytokinesis_reg Cytokinesis Regulation AuroraB->Cytokinesis_reg AuroraC Aurora C Centrosome->Prophase Chromosome->Metaphase Cytokinesis_reg->Cytokinesis Sns314 This compound Sns314->AuroraA Inhibits Sns314->AuroraB Inhibits Sns314->AuroraC Inhibits

Caption: this compound inhibits Aurora kinases, disrupting key mitotic events.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HCT116) Seeding 2. Seed cells in multiwell plates Cell_Culture->Seeding Sns314_prep 3. Prepare this compound serial dilutions Treatment 4. Treat cells with this compound (and/or second agent) Sns314_prep->Treatment Incubation 5. Incubate for defined period Treatment->Incubation Viability 6a. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Analyze Outcome Apoptosis 6b. Apoptosis Assay (e.g., Caspase-Glo) Incubation->Apoptosis Analyze Outcome Cell_Cycle 6c. Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Analyze Outcome

Caption: General workflow for in vitro experiments using this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results Observed Experimental_Variability Experimental Variability (cell density, passage #) Inconsistent_Results->Experimental_Variability Compound_Issues Compound Issues (solubility, stability) Inconsistent_Results->Compound_Issues Cell_Line_Factors Cell Line Factors (p53 status, kinase activation) Inconsistent_Results->Cell_Line_Factors Assay_Choice Assay Choice & Execution Inconsistent_Results->Assay_Choice Standardize_Protocol Standardize Protocol Experimental_Variability->Standardize_Protocol Check_Compound Check Compound Prep & Storage Compound_Issues->Check_Compound Characterize_Cells Characterize Cell Line Cell_Line_Factors->Characterize_Cells Optimize_Assay Optimize Assay Parameters Assay_Choice->Optimize_Assay

Caption: Logical approach to troubleshooting inconsistent this compound results.

References

Mitigating Sns-314-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sns-314. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to its cytotoxicity, particularly in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C.[1][2][3] Aurora kinases are essential for the proper progression of mitosis, playing key roles in centrosome maturation, mitotic spindle formation, and cytokinesis.[4][5] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Aurora kinases and blocking their activity.[6] This inhibition disrupts the mitotic process, causing cells to bypass the spindle assembly checkpoint and fail to undergo proper cell division.[4] The result is often endoreduplication (repeated DNA replication without cell division), leading to polyploidy and eventual cell death or apoptosis.[4][6]

Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?

The therapeutic rationale for this compound is based on the differential proliferation rates between cancer and normal cells. Aurora kinases are primarily active during the mitotic phase of the cell cycle.[4][7] Many cancers are characterized by uncontrolled proliferation and overexpression of Aurora kinases, making them highly dependent on these enzymes for division.[4][5][6] In contrast, most normal, healthy tissues contain a low population of actively dividing cells.[4] Therefore, this compound is expected to selectively target the highly proliferating cancer cells while having a minimal impact on quiescent normal cells.[4]

Q3: What are the known off-target effects of this compound?

This compound is highly selective for Aurora kinases A, B, and C.[1] It has been shown to be less potent against other kinases such as Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2.[1] However, like most kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. While specific off-target effects on normal cells are not extensively detailed in current literature, researchers should be aware of potential toxicity concerns.[8]

Q4: Can this compound be used in combination with other therapeutic agents?

Yes, studies have shown that this compound can have additive or synergistic effects when combined with other chemotherapeutic agents.[5] The most profound synergies have been observed with microtubule-targeted agents like docetaxel and vincristine, especially when this compound is administered sequentially before the spindle toxin.[5][9] The proposed mechanism is that this compound's inhibition of Aurora kinases bypasses the mitotic spindle checkpoint, sensitizing the cells to subsequent mitotic catastrophe induced by the spindle toxins.[5]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, with a focus on mitigating unintended cytotoxicity in normal cell lines.

Issue 1: High Cytotoxicity Observed in Normal/Non-Cancerous Cell Line Controls

Possible Cause 1: Inappropriate Concentration Range Normal cells, especially those with a higher basal proliferation rate (e.g., fibroblasts, endothelial cells), can be sensitive to high concentrations of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a broad range of this compound concentrations on your normal cell line to determine its specific IC50 (half-maximal inhibitory concentration). Start from a very low concentration (e.g., 0.1 nM) and extend to a high concentration (e.g., 10 µM).

    • Compare with Cancer Cell Line: Run a parallel dose-response curve with your target cancer cell line. A successful therapeutic window will show high potency in the cancer line and significantly lower potency in the normal line.

    • Select Optimal Concentration: Use a concentration for your experiments that maximizes cancer cell death while minimizing cytotoxicity in the normal cells.

Possible Cause 2: Extended Exposure Time Continuous exposure to a cytotoxic agent can lead to cumulative toxicity in normal cells, even at low concentrations.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Treat your normal cells with a fixed, low-to-moderate concentration of this compound and measure viability at multiple time points (e.g., 24h, 48h, 72h, 96h).[10]

    • Reduce Exposure Duration: If toxicity increases significantly over time, consider reducing the incubation period in your experimental protocol.

    • Pulsed Dosing: For longer-term experiments, consider a "pulsed" exposure. Treat cells for a defined period (e.g., 24 hours), then wash out the compound and replace it with fresh media for the remainder of the experiment.[1]

Possible Cause 3: Solvent Cytotoxicity this compound is typically dissolved in solvents like DMSO.[11] High final concentrations of these solvents can be independently toxic to cells.

  • Troubleshooting Steps:

    • Run a Solvent Control: Always include a vehicle control group in your experiments, treating cells with the highest concentration of the solvent (e.g., DMSO) used in your drug dilutions.

    • Minimize Final Solvent Concentration: Aim to keep the final solvent concentration in your culture media as low as possible, typically well below 0.5%.[11]

    • Check Solvent Quality: Ensure the solvent used is of high purity and sterile-filtered.

Troubleshooting Flowchart for Unexpected Cytotoxicity

start Start: High Cytotoxicity in Normal Cells check_conc Is this the first time using this cell line with this compound? start->check_conc dose_response Action: Perform Dose-Response Curve (Normal vs. Cancer) check_conc->dose_response Yes conc_ok Is the concentration optimized for a therapeutic window? check_conc->conc_ok No dose_response->conc_ok check_time Is exposure time > 48 hours? conc_ok->check_time Yes reassess Re-assess protocol with optimized parameters conc_ok->reassess No (Adjust Conc.) time_course Action: Perform Time-Course Experiment (24h, 48h, 72h) check_time->time_course Yes check_solvent Did you run a solvent-only control? check_time->check_solvent No time_ok Is cytotoxicity acceptable at shorter time points? time_course->time_ok time_ok->check_solvent No time_ok->reassess Yes (Use shorter time) solvent_control Action: Run Vehicle Control (e.g., highest % DMSO) check_solvent->solvent_control No solvent_toxic Is the solvent control showing toxicity? check_solvent->solvent_toxic Yes solvent_control->solvent_toxic reduce_solvent Solution: Lower final solvent concentration (<0.5%) solvent_toxic->reduce_solvent Yes solvent_toxic->reassess No (Issue is likely compound-related) reduce_solvent->reassess end Problem Resolved reassess->end

Caption: Troubleshooting workflow for high this compound cytotoxicity in normal cells.

Data Presentation

Table 1: In Vitro Potency of this compound Against Aurora Kinases

Kinase TargetIC50 (nM)Reference
Aurora A9[1][2][3]
Aurora B31[1][2][3]
Aurora C3 - 6[1][2][3]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian1.8[2][3]
CAL-62Anaplastic Thyroid2.6 - 26.6[10]
8305CAnaplastic Thyroid2.6 - 26.6[10]
8505CAnaplastic Thyroid2.6 - 26.6[10]
BHT-101Anaplastic Thyroid2.6 - 26.6[10]
HCT116Colorectal~12.5[1]
HT29Colon24[2][3]
PC-3Prostate1.8 - 24[2][3]
HeLaCervical1.8 - 24[2][3]
MDA-MB-231Breast1.8 - 24[2][3]
H-1299Lung1.8 - 24[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[1]

Materials:

  • White, opaque-walled 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (both cancer and normal control lines) in white-walled 96-well plates at a predetermined optimal density (e.g., 1,500-2,000 cells/well) in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

  • Cell Treatment: Add 100 µL of the 2x this compound dilutions to the appropriate wells to achieve a 1x final concentration. Include wells for "cells + vehicle" (no drug) and "medium only" (no cells, background control).

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours).[1]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Luminescence Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background reading (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Luminescence_Treated / Luminescence_Vehicle) * 100.

    • Plot the % Viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assessment using a Luminescence-Based Caspase Assay (e.g., Caspase-Glo® 3/7)

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[1]

Materials:

  • White, opaque-walled 96-well tissue culture plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seeding and Treatment: Follow steps 1-4 from the Cell Viability protocol above. A typical treatment time to observe apoptosis is 24-48 hours.[1]

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Caspase Measurement:

    • Remove plates from the incubator and equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Data can be presented as fold-change in caspase activity relative to the vehicle control.

Visualizations

This compound Mechanism of Action in the Cell Cycle

cluster_cell_cycle Normal Mitosis cluster_sns314 Mitosis with this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Spindle Assembly\nCheckpoint Spindle Assembly Checkpoint Metaphase->Spindle Assembly\nCheckpoint Cytokinesis Cytokinesis Anaphase->Cytokinesis G1 Two Diploid Daughter Cells (2n) Cytokinesis->G1 Spindle Assembly\nCheckpoint->Anaphase Sns314 This compound AuroraKinases Aurora Kinases (A, B, C) Sns314->AuroraKinases Inhibits Prophase_S Prophase AuroraKinases->Prophase_S Metaphase_S Metaphase AuroraKinases->Metaphase_S Prophase_S->Metaphase_S Spindle Malformation Checkpoint\nBypass Checkpoint Bypass Metaphase_S->Checkpoint\nBypass Endoreduplication Endoreduplication Checkpoint\nBypass->Endoreduplication Polyploid Cell\n(>4n) Polyploid Cell (>4n) Endoreduplication->Polyploid Cell\n(>4n) CellDeath Cell Death Polyploid Cell\n(>4n)->CellDeath Mitotic Catastrophe / Apoptosis

Caption: this compound inhibits Aurora Kinases, disrupting mitosis and leading to cell death.

General Experimental Workflow for Assessing Cytotoxicity

cluster_assays Endpoint Assays start Start: Select Cell Lines (Normal & Cancer) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-96h) treat->incubate viability Viability Assay (e.g., CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis analyze Data Analysis: Calculate IC50 & Therapeutic Window viability->analyze apoptosis->analyze end Conclusion analyze->end

Caption: Workflow for evaluating this compound's differential cytotoxicity.

References

Sns-314 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of SNS-314, a potent pan-Aurora kinase inhibitor. Our goal is to help you navigate potential challenges, ensure experimental reproducibility, and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of all three Aurora kinases: Aurora A, Aurora B, and Aurora C.[1][2] These kinases are crucial for the proper progression of mitosis. By inhibiting these kinases, this compound disrupts several key mitotic events, including centrosome maturation, spindle formation, and cytokinesis.[3][4] This leads to a failure of cell division, resulting in cells with multiple copies of DNA (endoreduplication) that ultimately undergo cell death.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated anti-proliferative activity across a broad range of human cancer cell lines. See the table below for a summary of its activity in various cell lines.

Q3: What are the known synergistic drug combinations with this compound?

A3: Studies have shown that this compound has synergistic or additive effects when used in combination with several chemotherapeutic agents. The most significant synergy has been observed with microtubule-targeted agents like docetaxel and vincristine, especially when this compound is administered sequentially before the second agent.[3][4][5] Additive effects have also been noted with carboplatin, gemcitabine, 5-fluorouracil (5-FU), daunomycin, and SN-38.[3][5]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO.[6] For in vivo studies, it can be formulated in solutions like 20% Captisol.[7] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[6][8] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[8]

Troubleshooting Guides

In Vitro Assay Variability
Observed Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments This compound solubility and stability: Improperly dissolved or degraded compound will lead to inconsistent effective concentrations.- Prepare fresh stock solutions in anhydrous DMSO for each experiment.[6] - Sonicate briefly to ensure complete dissolution. - Avoid repeated freeze-thaw cycles of stock solutions.[8]
Cell line-specific factors: Different cell lines express varying levels of Aurora kinases, which can affect sensitivity to this compound.[4][9] Cell health and passage number can also impact results.- Confirm the expression levels of Aurora A, B, and C in your cell line of interest. - Use cells with a consistent and low passage number. - Regularly test for mycoplasma contamination.
Assay conditions: Variations in cell seeding density, incubation time, and reagent quality can introduce variability.- Optimize and standardize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. - Use a consistent incubation time for drug exposure. - Ensure all reagents, such as those for viability assays, are within their expiration dates and properly stored.
Inconsistent results in sequential drug combination studies Suboptimal timing of drug addition: The synergistic effect of this compound with other agents is highly dependent on the sequence and timing of administration.[3][5][10]- For microtubule-targeted agents, a sequential schedule where this compound is administered first for a period (e.g., 24 hours) followed by the second drug is often most effective.[5][6] - Empirically determine the optimal timing and sequence for your specific cell line and drug combination.
In Vivo (Xenograft) Experiment Reproducibility
Observed Issue Potential Cause Recommended Solution
High variability in tumor growth inhibition Inconsistent drug formulation and administration: Poor suspension or inaccurate dosing of this compound can lead to variable drug exposure.- Ensure the vehicle (e.g., 20% Captisol) is properly prepared and that this compound is uniformly suspended before each injection.[7] - Use precise dosing techniques and ensure consistent administration routes (e.g., intraperitoneal).
Animal-to-animal variability: Differences in the age, weight, and overall health of the mice can affect tumor take rate and growth.- Use mice of a consistent age and weight range. - Acclimatize animals to the facility before starting the experiment. - Monitor animal health closely throughout the study.
Variable pharmacodynamic marker (e.g., p-Histone H3) levels Inconsistent timing of tissue collection: The inhibition of histone H3 phosphorylation by this compound is time-dependent.- Collect tumor samples at consistent time points after the final dose of this compound to ensure comparable analysis of the target engagement.[7][11] - Process tissue samples promptly and consistently to preserve protein phosphorylation status.
Issues with Western blot analysis: Technical variability in sample preparation, loading, and antibody incubation can lead to inconsistent results.- Use phosphatase inhibitors in all lysis buffers to prevent dephosphorylation of the target protein.[12][13] - Quantify total protein concentration accurately and load equal amounts for each sample. - Optimize primary and secondary antibody concentrations and incubation times. Avoid using milk as a blocking agent for phospho-specific antibodies.[2][13]

Quantitative Data

Table 1: In Vitro IC50 Values of this compound

Target/AssayCell LineIC50 (nM)Reference
Aurora A-9[6]
Aurora B-31[6]
Aurora C-3[6]
ProliferationHCT116 (colon)~12.5[6]
ProliferationA2780 (ovarian)1.8[8][14]
ProliferationPC-3 (prostate)-[8]
ProliferationHeLa (cervical)-[8]
ProliferationMDA-MB-231 (breast)-[8]
ProliferationH-1299 (lung)-[8]
ProliferationHT29 (colon)24[8][14]

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Dosing ScheduleDose (mg/kg)OutcomeReference
Single agent50 and 100Dose-dependent inhibition of histone H3 phosphorylation for at least 10 hours.[11]
Weekly, bi-weekly, or 5 days on/9 days offNot specifiedSignificant tumor growth inhibition.[11]
Sequential with docetaxelNot specified72.5% tumor growth inhibition.[6]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100µL of culture medium per well. Include wells with medium only for background measurement.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[3][15]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[3][15]

    • Add 100µL of CellTiter-Glo® Reagent to each well.[15]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3][15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][15]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which corresponds to the number of viable cells.

Western Blot for Phospho-Histone H3
  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.[12][13]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk as a blocking agent for phospho-specific antibodies.[13]

    • Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • For normalization, the membrane can be stripped and re-probed for total histone H3.

Visualizations

SNS-314_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment & Spindle Assembly Checkpoint Aurora_B->Chromosome_Alignment Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node Aurora_C Aurora C SNS_314 This compound SNS_314->Aurora_A SNS_314->Aurora_B SNS_314->Aurora_C Inhibition_Effect_1 Inhibition Inhibition_Effect_2 Inhibition Inhibition_Effect_3 Inhibition Centrosome_Maturation->Metaphase Chromosome_Alignment->Anaphase Cytokinesis_Node->Cytokinesis Inhibition_Effect_1->Centrosome_Maturation Inhibition_Effect_2->Chromosome_Alignment Inhibition_Effect_3->Cytokinesis_Node

Caption: this compound inhibits Aurora kinases, disrupting key mitotic processes.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Line Selection & Culture Treatment This compound Treatment (Single Agent or Combination) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Mechanism_Study Mechanistic Studies (e.g., Western Blot for p-HH3) Treatment->Mechanism_Study Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Mechanism_Study->Data_Analysis Xenograft Tumor Cell Implantation (e.g., HCT116) Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Dosing This compound Administration Tumor_Growth->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, p-HH3) Monitoring->Endpoint Endpoint->Data_Analysis

Caption: General workflow for in vitro and in vivo evaluation of this compound.

References

Sns-314 Incubation Time Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Sns-314, a potent pan-Aurora kinase inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a potent and selective inhibitor of Aurora kinases A, B, and C.[1][2][3] These kinases are crucial for the proper progression of mitosis.[1][4][5] By inhibiting these kinases, this compound disrupts the formation of the mitotic spindle and prevents cytokinesis (the final step in cell division).[1] This leads to cells undergoing multiple rounds of DNA replication without dividing (endoreduplication), resulting in polyploidy and eventual cell death (apoptosis).[1][4]

cluster_0 Normal Mitosis cluster_1 Mitosis with this compound Aurora Kinases Aurora Kinases Spindle Formation Spindle Formation Aurora Kinases->Spindle Formation Chromosome Segregation Chromosome Segregation Spindle Formation->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Two Diploid Daughter Cells Two Diploid Daughter Cells Cytokinesis->Two Diploid Daughter Cells Sns314 This compound Aurora Kinases_inhibited Aurora Kinases Sns314->Aurora Kinases_inhibited inhibition Failed Spindle Formation Failed Spindle Formation Aurora Kinases_inhibited->Failed Spindle Formation Endoreduplication Endoreduplication Failed Spindle Formation->Endoreduplication Polyploidy Polyploidy Endoreduplication->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of this compound action.

Q2: What are the typical incubation times reported for this compound in cell-based assays?

Reported incubation times for this compound vary depending on the cell line and the specific assay being performed. Generally, incubation times can range from a few hours to several days. For instance, inhibition of histone H3 phosphorylation can be observed in as little as 3 hours in vivo.[6] For in vitro cell viability and cytotoxicity assays, incubation times of 48 hours, 72 hours, 96 hours, and 5 days have been used.[2][3] Sequential treatment protocols have involved a 24-hour incubation with this compound before the addition of a second agent.[2][5]

Troubleshooting Guide

Q3: I am not observing a significant anti-proliferative effect with this compound at a 24-hour incubation time. What should I do?

The onset of this compound's effects is dependent on the cell cycle rate of your specific cell line. A 24-hour incubation may not be sufficient for a significant portion of the cell population to enter mitosis and be affected by the inhibitor.

  • Recommendation: Extend the incubation time. It is advisable to perform a time-course experiment to determine the optimal incubation period for your cell line. We recommend testing a range of time points, such as 24, 48, 72, and 96 hours.

Q4: My cell viability results are inconsistent across different incubation time points. What could be the cause?

Inconsistent results can arise from several factors:

  • Cell Seeding Density: Ensure that the initial cell seeding density is appropriate for the longest incubation time point. Overgrowth of cells in the control wells can lead to nutrient depletion and cell death, skewing the results.

  • Compound Stability: While this compound is a stable molecule, prolonged incubation in media at 37°C could potentially lead to some degradation. If you suspect this, consider replacing the media with freshly prepared this compound solution for longer incubation periods (e.g., beyond 72 hours).

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Q5: How do I design an experiment to determine the optimal this compound incubation time for my specific cell line?

A systematic approach is crucial for determining the optimal incubation time.

Start Start Seed Cells at Optimal Density Seed Cells at Optimal Density Start->Seed Cells at Optimal Density Treat with this compound (IC50) and Vehicle Control Treat with this compound (IC50) and Vehicle Control Seed Cells at Optimal Density->Treat with this compound (IC50) and Vehicle Control Incubate for Multiple Time Points (e.g., 24, 48, 72, 96h) Incubate for Multiple Time Points (e.g., 24, 48, 72, 96h) Treat with this compound (IC50) and Vehicle Control->Incubate for Multiple Time Points (e.g., 24, 48, 72, 96h) Perform Cell Viability Assay Perform Cell Viability Assay Incubate for Multiple Time Points (e.g., 24, 48, 72, 96h)->Perform Cell Viability Assay Analyze Data Analyze Data Perform Cell Viability Assay->Analyze Data Determine Optimal Incubation Time Determine Optimal Incubation Time Analyze Data->Determine Optimal Incubation Time

Caption: Workflow for optimizing incubation time.

Quantitative Data Summary

The following table summarizes the reported IC50 values and incubation times for this compound in various cancer cell lines.

Cell LineCancer TypeAssayIC50 (nM)Incubation TimeReference
HCT116Colon CarcinomaProliferation~12548 hours[2]
HCT116Colon CarcinomaViabilityN/A72 hours[2]
HCT116Colon CarcinomaApoptosisN/A24 hours[2]
A2780Ovarian CancerProliferation1.8Not Specified[3]
PC-3Prostate CancerProliferationNot SpecifiedNot Specified[3]
HeLaCervical CancerProliferationNot SpecifiedNot Specified[3]
MDA-MB-231Breast CancerProliferationNot SpecifiedNot Specified[3]
H-1299Lung CancerProliferationNot SpecifiedNot Specified[3]
HT29Colon CancerProliferation24Not Specified[3]
CAL-62Anaplastic Thyroid CancerProliferation2.6 - 26.66 days[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture media.

  • Treatment: Remove the overnight media from the cells and add the media containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (using Caspase-Glo® 3/7)

  • Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

  • Incubation: Incubate the cells with this compound for the desired time (e.g., 24 hours).

  • Assay: After incubation, add Caspase-Glo® 3/7 reagent to each well as per the manufacturer's protocol.

  • Measurement: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours. Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity, which is a hallmark of apoptosis. Normalize the results to the vehicle control.

References

Validation & Comparative

Validating Sns-314 Efficacy: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of primary biochemical assays and secondary cell-based assays for validating the activity of Sns-314, a potent pan-Aurora kinase inhibitor. Objective data and detailed experimental protocols are presented to assist researchers in designing robust validation strategies.

This compound is a small molecule inhibitor targeting Aurora kinases A, B, and C, crucial regulators of mitosis.[1][2] Dysregulation of these kinases is a common feature in many cancers, making them attractive therapeutic targets.[3][4] this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and has been evaluated in clinical trials for advanced solid tumors.[1][5]

Initial characterization of this compound's potency is typically determined through in vitro biochemical assays using purified kinases. However, to ensure that the observed enzymatic inhibition translates into the desired cellular effect, validation through secondary, cell-based assays is critical. These assays provide crucial insights into the compound's ability to engage its target within a cellular context, induce the expected downstream signaling changes, and ultimately lead to the desired phenotypic outcome of cell cycle arrest and apoptosis.

Comparative Efficacy of this compound: Biochemical vs. Cellular Assays

The potency of this compound has been determined using both biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values obtained from these distinct experimental approaches.

Assay TypeTarget/Cell LineEndpointThis compound IC50/EC50 (nM)
Primary Biochemical Assay Aurora A (recombinant)Kinase Activity9
Aurora B (recombinant)Kinase Activity31
Aurora C (recombinant)Kinase Activity3
Secondary Cellular Assays HCT116 (Colon Carcinoma)Histone H3 Phosphorylation9 - 60
A2780 (Ovarian Carcinoma)Proliferation1.8
HT29 (Colon Carcinoma)Proliferation24.4

Data compiled from multiple sources.[1][6]

Signaling Pathway and Validation Workflow

The following diagrams illustrate the Aurora kinase signaling pathway targeted by this compound and a typical experimental workflow for validating its activity using a secondary assay.

Aurora_Kinase_Signaling_Pathway Prophase Prophase Aurora_A Aurora A Prophase->Aurora_A activates Centrosome_Separation Centrosome Separation & Spindle Assembly Aurora_A->Centrosome_Separation Anaphase Anaphase Centrosome_Separation->Anaphase Metaphase Metaphase Aurora_B Aurora B Metaphase->Aurora_B activates Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Chromosome_Condensation->Anaphase Spindle_Checkpoint->Anaphase regulates Cytokinesis Cytokinesis Anaphase->Cytokinesis Endoreduplication Endoreduplication (>4N DNA) Cytokinesis->Endoreduplication failure leads to Sns314 This compound Sns314->Aurora_A Sns314->Aurora_B Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: Aurora Kinase Signaling Pathway Inhibition by this compound.

Validation_Workflow Start Start: this compound Primary Assay Results Cell_Culture 1. Cell Culture (e.g., HCT116) Start->Cell_Culture Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Secondary_Assay 4. Secondary Assay Harvest->Secondary_Assay Western_Blot Western Blot (p-Histone H3) Secondary_Assay->Western_Blot Protein Level Flow_Cytometry Flow Cytometry (Cell Cycle/p-Histone H3) Secondary_Assay->Flow_Cytometry Single-Cell Analysis Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) Secondary_Assay->Proliferation_Assay Viability Data_Analysis 5. Data Analysis (IC50/EC50 Calculation) Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Proliferation_Assay->Data_Analysis Comparison 6. Compare with Biochemical IC50 Data_Analysis->Comparison Validation Conclusion: Cellular Activity Validated Comparison->Validation

Caption: Experimental Workflow for this compound Secondary Assay Validation.

Experimental Protocols

Detailed methodologies for key secondary assays are provided below.

Secondary Assay 1: Inhibition of Histone H3 Phosphorylation (Western Blot)

This assay directly measures the inhibition of Aurora B kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3, at Serine 10.

1. Cell Culture and Treatment:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for a predetermined time (e.g., 24 hours).

2. Lysate Preparation:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • As a loading control, also probe for total Histone H3 or a housekeeping protein like GAPDH.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal.

  • Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Secondary Assay 2: Cell Cycle Analysis and Intracellular Phospho-Histone H3 Staining (Flow Cytometry)

This multiplexed assay simultaneously assesses the effect of this compound on cell cycle progression (detecting endoreduplication) and target engagement (p-Histone H3 inhibition) at a single-cell level.

1. Cell Culture and Treatment:

  • Culture cells as described in the Western Blot protocol and treat with this compound.

2. Cell Fixation and Permeabilization:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix cells by resuspending in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Pellet the fixed cells and wash with PBS.

  • Permeabilize the cells by resuspending in PBS containing 0.25% Triton X-100 for 15 minutes on ice.

3. Intracellular Staining:

  • Wash the permeabilized cells with a staining buffer (e.g., PBS with 1% BSA).

  • Incubate the cells with a fluorescently-conjugated antibody against phospho-Histone H3 (Ser10) (e.g., Alexa Fluor 488 conjugate) for 1 hour at room temperature, protected from light.[7]

  • Wash the cells twice with the staining buffer.

4. DNA Staining and Analysis:

  • Resuspend the cells in a solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

5. Data Analysis:

  • Gate on single cells and analyze the DNA content (Propidium Iodide fluorescence) to determine the percentage of cells in G1, S, G2/M, and >4N (polyploid) phases.

  • Quantify the mean fluorescence intensity of the phospho-Histone H3 signal in the mitotic (G2/M) population.

  • Plot the percentage of polyploid cells and the inhibition of the p-Histone H3 signal against the this compound concentration to determine EC50 values.

By employing these secondary assays, researchers can confidently validate the cellular activity of this compound, ensuring that the potent biochemical inhibition translates into the desired on-target effects within a biological system. This comprehensive approach strengthens the rationale for further preclinical and clinical development.

References

Synergistic Potential of SNS-314 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of the pan-Aurora kinase inhibitor SNS-314 in combination with various chemotherapeutic agents, supported by experimental data.

This compound, a potent and selective inhibitor of Aurora kinases A, B, and C, has demonstrated significant therapeutic potential in preclinical studies, particularly when used in combination with other cytotoxic agents.[1][2][3] This guide provides a comprehensive overview of the synergistic effects of this compound with other chemotherapeutics, presenting key experimental findings, detailed protocols, and visual representations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.

Overview of Synergistic Interactions

Studies utilizing the HCT116 colorectal carcinoma cell line have systematically evaluated the anti-proliferative effects of this compound when combined with a panel of commonly used chemotherapeutic drugs. The nature of the interaction, whether synergistic, additive, or antagonistic, was found to be highly dependent on the specific agent and the administration schedule.[1]

Administration Schedules:
  • Concurrent Administration: this compound was administered simultaneously with the chemotherapeutic agent.

  • Sequential Administration: this compound was administered for a period, followed by the administration of the chemotherapeutic agent.

The most profound synergistic effects were observed with sequential administration, particularly with microtubule-targeted agents.[1][4]

Comparative Efficacy with Various Chemotherapeutics

The following table summarizes the observed interactions between this compound and a range of chemotherapeutic agents in the HCT116 cell line.

Chemotherapeutic AgentClassConcurrent AdministrationSequential Administration (this compound first)
Docetaxel Microtubule-Targeted AgentAdditiveSynergistic
Vincristine Microtubule-Targeted AgentAdditiveSynergistic
Gemcitabine AntimetaboliteAdditiveSynergistic
Carboplatin Alkylating AgentAdditiveAdditive
5-Fluorouracil (5-FU) AntimetaboliteAdditiveAdditive
Daunomycin Topoisomerase II InhibitorAdditiveAdditive
SN-38 Topoisomerase I InhibitorAdditiveAdditive

Table 1: Summary of in vitro interactions between this compound and various chemotherapeutics in HCT116 cells.[1]

In vivo studies using HCT116 xenograft models further validated these findings, demonstrating that this compound potentiated the antitumor activity of docetaxel.[1][2] A sequential treatment with docetaxel followed by this compound resulted in a significant 72.5% tumor growth inhibition.[2]

Mechanism of Synergy with Microtubule-Targeted Agents

The pronounced synergy between this compound and microtubule-targeted agents like docetaxel and vincristine is attributed to their complementary effects on mitotic progression.

cluster_0 Normal Mitosis cluster_1 Therapeutic Intervention A Mitotic Spindle Assembly Checkpoint B Proper Chromosome Segregation A->B C Cytokinesis B->C SNS314 This compound (Aurora Kinase Inhibition) D Bypass Mitotic Spindle Checkpoint SNS314->D SpindleToxin Microtubule-Targeted Agent (e.g., Docetaxel, Vincristine) F Mitotic Catastrophe & Cell Death SpindleToxin->F E Failed Cytokinesis D->E E->F Augments

Caption: Proposed mechanism of synergy between this compound and microtubule-targeted agents.

As illustrated above, this compound, through its inhibition of Aurora kinases, allows cells to bypass the mitotic spindle assembly checkpoint, leading to a failure in cytokinesis.[1] The subsequent administration of a microtubule-targeted agent, which also disrupts mitotic spindle function, results in a state of mitotic catastrophe, ultimately leading to enhanced cancer cell death.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Combination Studies

Cell Line: HCT116 colorectal carcinoma cells (with both intact and depleted p53).

Treatment Schedules:

  • Concurrent: Cells were exposed to this compound and the chemotherapeutic agent simultaneously for a specified duration.

  • Sequential: Cells were first treated with this compound for a set period, after which the drug was washed out and fresh medium containing the second chemotherapeutic agent was added.

Assays:

  • Cell Viability: Assessed using the CellTiter-Blue cell viability assay after a 5-day incubation period.[2]

  • Cytotoxicity: Determined by measuring intracellular ATP levels using the CellTiter-Glo Luminescence Cell Viability Assay after 72 hours of treatment.[2]

  • Apoptosis: Measured using the caspase-Glo 3/7 system. For sequential treatments, cells were treated with this compound for 24 hours, followed by a wash and a 24-hour incubation with the second agent.[2]

cluster_concurrent Concurrent Treatment cluster_sequential Sequential Treatment start Seed HCT116 cells in 96-well plates A1 Add this compound & Chemotherapeutic Simultaneously start->A1 B1 Add this compound (24h) start->B1 A2 Incubate (72h or 5 days) A1->A2 end_assays Perform Viability, Cytotoxicity, or Apoptosis Assays A2->end_assays B2 Wash out this compound B1->B2 B3 Add Chemotherapeutic (24h) B2->B3 B3->end_assays

Caption: Experimental workflow for in vitro combination studies.

In Vivo Xenograft Studies

Animal Model: nu/nu mice.

Tumor Implantation: HCT116 cells were injected subcutaneously into the right flank of the mice.[2]

Treatment Administration:

  • This compound was administered via intraperitoneal (i.p.) injection.[2]

  • Docetaxel was also administered systemically.

  • For combination therapy, docetaxel was administered first, followed by this compound 24 hours later.[2]

Efficacy Assessment:

  • Tumor growth inhibition was measured over the course of the study.

  • Pharmacodynamic markers such as phosphorylation of histone H3 and levels of caspase-3 were assessed in tumor tissues.[2][5]

Conclusion

The preclinical data strongly suggests that this compound has the potential to be a powerful component of combination cancer therapy, particularly when used sequentially with microtubule-targeted agents. The synergistic interactions observed are based on a sound mechanistic rationale, where the distinct effects of this compound and its partner drugs on the mitotic process converge to induce a state of mitotic catastrophe and enhance tumor cell killing. These promising findings warrant further investigation in clinical settings to translate these synergistic effects into improved patient outcomes. This compound was evaluated in a Phase 1 clinical trial for patients with advanced solid tumors.[1][6]

References

Sns-314: A Potent Pan-Aurora Kinase Inhibitor in a Competitive Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of kinase inhibitors is in a constant state of flux, with novel compounds continually emerging. This guide provides a comparative analysis of Sns-314, a potent pan-Aurora kinase inhibitor, against other novel inhibitors targeting the same kinase family. The data presented is intended to offer an objective overview to inform research and development decisions.

This compound is a powerful inhibitor of all three Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Dysregulation of Aurora kinases is a hallmark of many cancers, making them a compelling target for anti-cancer therapeutics.[1][2][3] this compound demonstrates low nanomolar potency against Aurora A, B, and C, positioning it as a significant compound in the field of oncology research.[4][5]

Comparative Potency of Aurora Kinase Inhibitors

The following table summarizes the in vitro potency (IC50 values) of this compound and a selection of other novel Aurora kinase inhibitors against Aurora A and Aurora B. This data has been compiled from various publicly available sources and provides a snapshot of the comparative efficacy of these compounds in biochemical assays.

InhibitorAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Notes
This compound 9[4][5]31[4][5]3[4][5]Potent pan-Aurora kinase inhibitor.
Alisertib (MLN8237) 1.2[6][7][8]396.5[6][8]-Selective for Aurora A.
Barasertib (AZD1152-HQPA) 1368[9][10]0.37[9][10][11][12]-Highly selective for Aurora B.
Danusertib (PHA-739358) 13[4][5][13]79[4][5][13]61[4][5][13]Pan-Aurora kinase inhibitor with activity against other kinases.[5][9]
AT9283 ~3 (52% inhibition)[14]~3 (58% inhibition)[14]-Multi-targeted inhibitor with potent activity against Aurora A/B and other kinases like JAK2/3 and Abl.[14][15][16][17][18]

Experimental Protocols

The determination of inhibitor potency, as represented by IC50 values, is critical for the preclinical evaluation of kinase inhibitors. A commonly employed method is the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Detailed Methodology: HTRF Kinase Assay for Aurora Kinase Inhibition

This protocol outlines the general steps for assessing the potency of an inhibitor against Aurora kinases using an HTRF assay. Specific concentrations and incubation times may require optimization depending on the specific kinase and inhibitor being tested.

1. Reagents and Materials:

  • Recombinant Aurora Kinase (A, B, or C)

  • Biotinylated substrate peptide (e.g., a histone H3-derived peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA, 0.05% Tween 20, 1 mM DTT)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • HTRF detection reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

  • HTRF detection buffer (containing EDTA to stop the reaction)

  • 384-well low volume white microplates

  • HTRF-compatible plate reader

2. Assay Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of the recombinant Aurora kinase and the biotinylated substrate peptide in the kinase assay buffer.

  • Inhibitor Addition: Add a small volume of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add the enzyme and substrate mixture to the wells. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific Aurora kinase isoform.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction by adding the HTRF detection buffer containing EDTA. Add the premixed HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).

  • Incubation for Detection: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.

  • Signal Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

G cluster_0 Mitotic Progression cluster_1 Aurora Kinase Regulation cluster_2 Inhibitor Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment Spindle Assembly Checkpoint AuroraB->Cytokinesis Abscission AuroraC Aurora C AuroraC->Metaphase Chromosome Condensation Sns314 This compound Sns314->AuroraA Sns314->AuroraB Sns314->AuroraC

Caption: Role of Aurora Kinases in Mitosis and Inhibition by this compound.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare Reagents: - Aurora Kinase - Substrate - ATP - Inhibitors C Dispense Inhibitors into 384-well Plate A->C B Serial Dilution of This compound & Comparators B->C D Add Kinase, Substrate, and initiate with ATP C->D E Incubate at RT D->E F Stop Reaction & Add HTRF Reagents E->F G Incubate for Detection F->G H Read Plate on HTRF Reader G->H I Calculate IC50 Values H->I

Caption: Experimental Workflow for HTRF-based Kinase Inhibition Assay.

References

Safety Operating Guide

Personal protective equipment for handling Sns-314

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of SNS-314, a potent and selective aurora kinase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound (mesylate) is not classified as a hazardous substance, it is best practice to handle all research chemicals with a comprehensive safety approach.[1] To that end, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye Protection Safety glasses with side shields or gogglesEssential to prevent eye contact with airborne particles or splashes. In case of contact, immediately flush eyes with copious amounts of water.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact. Remove and dispose of gloves immediately if contaminated. Always wash hands after handling.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodRecommended to avoid inhalation of dust or aerosols.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Ensure adequate ventilation in the handling area.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Follow the storage temperature recommendations provided on the product insert.

  • One supplier suggests storing the stock solution at -80°C for up to 2 years or -20°C for up to 1 year in a sealed container, away from moisture.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter sewers or surface and ground water. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh this compound C->D E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste per EHS Guidelines G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sns-314
Reactant of Route 2
Reactant of Route 2
Sns-314

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.